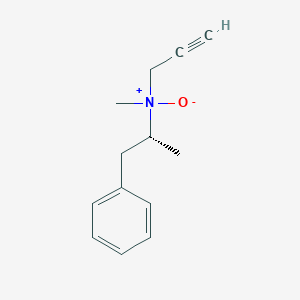

Selegiline-N-oxide

概要

説明

Selegiline-N-oxide is a metabolite of selegiline, a selective and irreversible inhibitor of monoamine oxidase type B (MAO-B). Selegiline is primarily used in the treatment of Parkinson’s disease and major depressive disorder. The N-oxide derivative is formed through the oxidation of the nitrogen atom in the selegiline molecule, resulting in a compound with distinct chemical and pharmacological properties .

準備方法

Synthetic Routes and Reaction Conditions: Selegiline-N-oxide can be synthesized in vitro by incubating selegiline with liver microsomes in the presence of NADPH. The reaction is catalyzed by flavin-containing monooxygenase (FMO), which facilitates the oxidation of the nitrogen atom in selegiline . The reaction conditions typically involve a pH of 8, and the process is inhibited by methimazole, an inhibitor of FMO, but not by SKF 525A, an inhibitor of cytochrome P450 enzymes .

Industrial Production Methods:

化学反応の分析

Types of Reactions: Selegiline-N-oxide primarily undergoes oxidation reactions. It can also participate in reduction reactions where it is reduced back to selegiline. Additionally, it may undergo substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Flavin-containing monooxygenase (FMO) in the presence of NADPH.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.

Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Oxidation: this compound.

Reduction: Selegiline.

Substitution: Depending on the nucleophile, various substituted derivatives of this compound.

科学的研究の応用

Selegiline-N-oxide has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Chemistry: Used as a model compound to study the oxidation and reduction reactions of nitrogen-containing organic molecules.

Biology: Investigated for its role in the metabolism of selegiline and its potential effects on monoamine oxidase activity.

Medicine: Explored for its potential neuroprotective effects and its ability to modulate dopaminergic activity in the brain, similar to selegiline

作用機序

Selegiline-N-oxide exerts its effects primarily through the inhibition of monoamine oxidase type B (MAO-B). By inhibiting this enzyme, it prevents the breakdown of dopamine, thereby increasing dopaminergic activity in the brain. This mechanism is similar to that of selegiline, although the exact molecular targets and pathways involved in the action of this compound may differ slightly due to its altered chemical structure .

類似化合物との比較

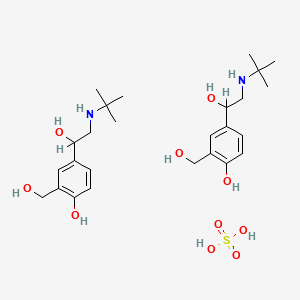

Selegiline: The parent compound, a selective MAO-B inhibitor used in the treatment of Parkinson’s disease and depression.

Rasagiline: Another selective MAO-B inhibitor with similar pharmacological properties but different chemical structure.

N-desmethylselegiline: A metabolite of selegiline formed through N-dealkylation.

Uniqueness: Selegiline-N-oxide is unique in that it is an oxidized derivative of selegiline, which may confer distinct pharmacological properties. Unlike selegiline, which is metabolized to methamphetamine and amphetamine, this compound does not produce these metabolites, potentially reducing the risk of side effects associated with stimulant activity .

特性

IUPAC Name |

(2R)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-4-10-14(3,15)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/t12-,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFPCTFUZXEDKP-PUODRLBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)[N+](C)(CC#C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=CC=C1)[N+](C)(CC#C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747511 | |

| Record name | N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366462-61-5 | |

| Record name | N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

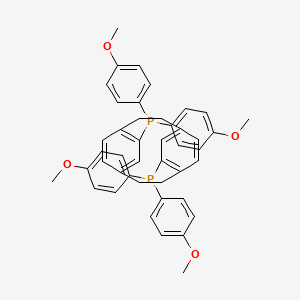

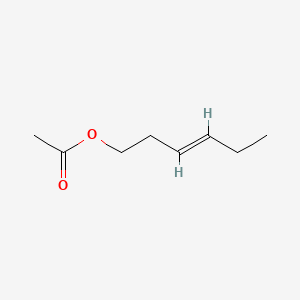

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is selegiline-N-oxide formed in the body?

A: Research suggests that this compound is primarily formed through the N-oxidation of selegiline by the flavin-containing monooxygenase (FMO) enzyme system in the liver. This metabolic pathway was confirmed through in vitro studies using rat liver microsomes. [] The study showed that the formation of this compound was significantly inhibited by methimazole, a known FMO inhibitor, further supporting the role of FMO in this metabolic process. []

Q2: Why is the study of this compound important in the context of selegiline administration?

A: Monitoring this compound levels can be valuable for differentiating between selegiline use and methamphetamine abuse. Unlike methamphetamine and its related compounds, selegiline, its metabolites (including this compound and N-desmethylselegiline), and its enantiomer d-deprenyl demonstrate strong inhibitory effects on platelet monoamine oxidase type-B (MAO-B) activity. [] This distinct inhibitory effect makes the measurement of platelet MAO-B activity a potential marker for distinguishing selegiline use from methamphetamine abuse. []

Q3: Can this compound be used as a marker for selegiline administration?

A: Yes, research indicates that this compound can be a useful indicator of selegiline administration. Studies on human subjects demonstrated that the urinary excretion of this compound was significant, with the cumulative amount excreted within the first 8-12 hours comparable to that of methamphetamine. [] This makes this compound a potentially more reliable marker for selegiline use compared to other metabolites like N-desmethylselegiline, particularly in the early hours after administration. []

Q4: Is the formation of this compound consistent across different species?

A: While specific details weren't provided in the abstracts, one study investigated the in vitro formation of this compound as a metabolite of selegiline across various species, including humans, hamsters, mice, rats, guinea pigs, rabbits, and dogs. [] This suggests that the formation of this metabolite is not limited to a single species and could be relevant for preclinical studies.

Q5: What analytical techniques are used to study this compound?

A: Researchers employ sophisticated analytical methods for the detection and quantification of this compound. High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI MS) is a commonly used technique. [, , ] This method enables the separation and identification of this compound from other metabolites in biological samples like urine, providing valuable insights into selegiline metabolism. [, ] Additionally, capillary electrophoresis has also been explored for the chiral characterization and quantification of selegiline metabolites, including this compound, in rat urine. [] This method offers advantages in terms of separation efficiency and resolution, allowing for a more detailed analysis of chiral compounds. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dichloro[(R)-(-)-4,12-bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B3424696.png)

![6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B3424771.png)

![6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B3424779.png)

![2-[5-(2-HYDROXYPROPYL)OXOLAN-2-YL]PROPANOIC ACID](/img/structure/B3424791.png)